Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro, nitro, and oxo group attached to a dihydropyridine ring, along with an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 4-chloro-3-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the dihydropyridine ring. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases such as triethylamine.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 4-chloro-5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate.
Substitution: Ethyl 4-substituted-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate.
Hydrolysis: 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to bind to specific receptor sites, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-chloro-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O5/c1-2-16-8(13)4-3-10-7(12)6(5(4)9)11(14)15/h3H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZVQJUBMRFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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